UDP-a-L-Rha Sodium Salt
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Overview
Description
Uridine diphosphate-α-L-rhamnose sodium salt is a derivative of uridine, a nucleoside widely distributed in nature. Uridine is one of the four basic components of ribonucleic acid (RNA). This compound is significant in various biological processes, particularly in the biosynthesis of glycoconjugates, which are essential for cell adhesion, intracellular trafficking, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridine diphosphate-α-L-rhamnose sodium salt typically involves the enzymatic conversion of uridine diphosphate-glucose to uridine diphosphate-rhamnose. This process is catalyzed by a series of enzymes, including glucose-1-phosphate thymidylyltransferase, uridine diphosphate-glucose 4,6-dehydratase, uridine diphosphate-4-keto-6-deoxy-glucose 3,5-epimerase, and uridine diphosphate-4-keto-rhamnose reductase .
Industrial Production Methods: Industrial production of uridine diphosphate-α-L-rhamnose sodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the biosynthesis of uridine diphosphate-rhamnose. The fermentation broth is then processed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Uridine diphosphate-α-L-rhamnose sodium salt undergoes various chemical reactions, including glycosylation, where it acts as a glycosyl donor in the formation of glycosidic bonds. It can also participate in substitution reactions where the rhamnose moiety is transferred to other molecules .
Common Reagents and Conditions: Common reagents used in these reactions include glycosyltransferases, which facilitate the transfer of the rhamnose group. The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH .
Major Products: The major products formed from these reactions are rhamnose-containing glycoconjugates, which play crucial roles in various biological processes, including cell signaling and immune responses .
Scientific Research Applications
Uridine diphosphate-α-L-rhamnose sodium salt has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of glycosylation processes and the function of glycosyltransferases.
Mechanism of Action
The mechanism of action of uridine diphosphate-α-L-rhamnose sodium salt involves its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the rhamnose moiety to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoconjugates, which are essential for various cellular functions .
Comparison with Similar Compounds
Uridine diphosphate-α-L-rhamnose sodium salt can be compared with other nucleotide sugars such as:
Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): Another rhamnose donor involved in similar glycosylation processes.
Guanosine diphosphate rhamnose (GDP-Rha): Also acts as a rhamnose donor in glycosylation reactions.
Uridine diphosphate-glucose (UDP-Glc): A precursor in the biosynthesis of various glycoconjugates.
Uridine diphosphate-α-L-rhamnose sodium salt is unique due to its specific role in transferring the rhamnose moiety, which is not found in mammalian systems, making it particularly valuable for antibacterial and immunotherapy research .
Properties
CAS No. |
1526988-33-9 |
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Molecular Formula |
C15H22N2Na2O16P2 |
Molecular Weight |
594.266 |
IUPAC Name |
disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2 |
InChI Key |
UZNAKFWKNKLVBT-UHFFFAOYSA-L |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+] |
Synonyms |
Uridine 5’-Diphospho-a-L-rhamnose Sodium Salt; Uridine 5’-(trihydrogen diphosphate), P’-(6-deoxy-α-L-mannopyranosyl) ester, sodium salt |
Origin of Product |
United States |
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